molecular formula C7H10N2O4 B1680140 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid CAS No. 77521-29-0

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid

Cat. No.: B1680140
CAS No.: 77521-29-0
M. Wt: 186.17 g/mol
InChI Key: UUDAMDVQRQNNHZ-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    The primary target of AMPA, also known as (R,S)-AMPA or alpha-AMINO-3-HYDROXY-5-METHYL-4-ISOXAZOLEPROPIONIC ACID, is the AMPA receptor . The AMPA receptor is an ionotropic transmembrane receptor for glutamate and predominantly a sodium ion channel that mediates fast synaptic transmission in the central nervous system (CNS) . It is composed of four types of subunits encoded by different genes, designated as GRIA1 (also named GluA1 or GluR1), GRIA2 (also named GluA2 or GluR2), GRIA3 (Also named GluA3 or GluR3), and GRIA4 (also called GluA4 or GluRA-D2), which combine to form tetramers .

    Mode of Action

    AMPA interacts with its targets, the AMPA receptors, by binding to them, which triggers a change in shape that tugs on the channel, causing it to open and allow ions to flood through the membrane . This interaction results in changes in the conformation of the subunit protein in the plasma membrane .

    Biochemical Pathways

    The activation of AMPA receptors affects several biochemical pathways. One of the key steps in the process following glutamate binding to NMDARs is the influx of calcium through the NMDA receptors and the resultant activation of Ca2+/calmodulin-dependent protein kinase (CaMKII) . Multiple signal transduction pathways have been shown to regulate AMPAR incorporation into synapses during long-term potentiation (LTP), most notably the pathways controlled by CaMKII, mitogen-activated protein kinase (MAPK), protein kinase C (PKC), and phosphoinositide-3-kinase (PI3K) .

    Pharmacokinetics

    The pharmacokinetics of AMPA are linear and predictable over the clinically relevant dose range . AMPA is extensively metabolized (90%) in the liver, primarily by cytochrome P450 (CYP) 3A4, to various pharmacologically inactive metabolites . In healthy volunteers, the apparent terminal half-life is approximately 105 hours, whereas the calculated effective half-life is 48 hours . These half-life values allow for once-daily dosing .

    Result of Action

    The result of AMPA’s action is a long-lasting enhancement of synaptic transmission in hippocampal CA1 neurons . This effect is mediated by a facilitated synaptic delivery of AMPA receptors, which is accompanied by enhanced NMDA receptor-dependent long-term potentiation (LTP) .

    Action Environment

    The action, efficacy, and stability of AMPA can be influenced by environmental factors. For instance, when deposited in soil, AMPA can be degraded mainly into aminomethylphosphonic acid (AMPA), mostly by microbial action . The half-life of AMPA in soil is even longer than that of glyphosate, suggesting a slower degradation rate and making AMPA more persistent in the environment .

    Biochemical Analysis

    Biochemical Properties

    AMPA receptors are integral to synaptic plasticity, motor coordination, learning, and memory . They are glutamate-activated ion channels that interact with a broad range of peripheral auxiliary proteins. These interactions shape the subcellular localization and signaling properties of the resulting complexes .

    Cellular Effects

    AMPA has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, AMPA receptors mediate over 90% of the rapid excitatory synaptic transmission in glutamatergic neurons .

    Molecular Mechanism

    AMPA exerts its effects at the molecular level through several mechanisms. It binds to the AMPA receptor, forming a Pac-man-like connection, where AMPA receptors engulf glutamate . Up to four glutamate molecules can bind to a single AMPA receptor . This connection enables a flood of ions to enter the neuron and activate it .

    Temporal Effects in Laboratory Settings

    The effects of AMPA change over time in laboratory settings. AMPA receptors are modified by changes in long-term or short-term neuronal activity and rapidly insert or disengage from the postsynaptic membrane . This dynamic feature matches the singular fast timescales of memory retrieval .

    Dosage Effects in Animal Models

    The effects of AMPA vary with different dosages in animal models. For instance, the therapeutic effects of CX516, an AMPA receptor ligand, have been shown in animal models of intellectual disability at a dose of 5 mg/kg for 5 days .

    Metabolic Pathways

    AMPA is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . AMPA receptors are composed of four types of subunits, which combine to form tetramers .

    Transport and Distribution

    AMPA is transported and distributed within cells and tissues in a specific manner. AMPA receptors are exocytosed at multiple locations in neurons such as the soma, dendrites, and directly into the spine . The architecture and composition of the AMPA receptor are dynamic, manifested as the spatial and temporal specificity of subunits distribution .

    Subcellular Localization

    AMPA has a specific subcellular localization. AMPA receptors are concentrated at the postsynaptic membrane of excitatory synapses where they are highly dynamic, moving in and out of synapses in both a constitutive and an activity-dependent manner . This unique physiological property makes AMPA receptors a key regulatory element of synaptic plasticity .

    Preparation Methods

    • Synthetic Routes: (RS)-AMPA can be synthesized through various routes, including chemical synthesis and derivatization of glutamic acid.
    • Reaction Conditions: Specific synthetic conditions may vary, but common steps involve protecting groups, coupling reactions, and deprotection.
    • Industrial Production: While not widely used industrially, research laboratories typically prepare (RS)-AMPA in small quantities.
  • Chemical Reactions Analysis

    • (RS)-AMPA undergoes reactions typical of carboxylic acids and amino acids.
    • Common Reagents: These include acid chlorides, amines, and protecting group reagents.
    • Major Products: (RS)-AMPA derivatives, such as amides or esters, are formed during derivatization.
  • Scientific Research Applications

    • Chemistry: Used as a model compound for studying glutamate receptors and their ligands.
    • Biology: Investigated in neurobiology and synaptic transmission studies.
    • Medicine: Potential applications in neurodegenerative diseases and drug development.
    • Industry: Limited industrial use due to its research-oriented nature.
  • Comparison with Similar Compounds

    • Unique Features: (RS)-AMPA’s selectivity for L-glutamic acid receptors sets it apart.
    • Similar Compounds: Other glutamate analogues include kainic acid, NMDA, and quisqualic acid.

    Properties

    IUPAC Name

    2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UUDAMDVQRQNNHZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=O)NO1)CC(C(=O)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H10N2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20868301
    Record name (+/-)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20868301
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    186.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    77521-29-0
    Record name α-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=77521-29-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name AMPA, D,L-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077521290
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (+/-)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20868301
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name AMPA
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J090588E6X
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods

    Procedure details

    Glyphosate and/or AMPA stable isotope standards used as internal standards were added to extracts prior to ion exchange SPE purification. Final extracts were prepared in aqueous 0.02M phosphoric acid and filtered (0.2 μm) prior to LC/MS/MS analysis to remove particulates as preventive maintenance measure for the HPLC system. Phosphoric acid acts a weak ion-pairing agent on HPLC polymeric stationery phase and was used as the final solution to improve glyphosate LC/MS/MS performance (response and linearity). The analytes were resolved by HPLC reverse-phase chromatography using a phenyl-hexyl column coupled to electrospray ionization in with MS/MS detection to acquire 2 molecular ion transitions (only 1 ion transition is monitored for AMPA in positive ion mode). Quantitative analysis was accomplished using a single molecular ion transition. The relative abundance of the 2 MS/MS fragment ions provided confirmatory evidence for glyphosate, N-acetylglyphosate, N-acetyl AMPA, and AMPA (negative mode).
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid
    Reactant of Route 2
    2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid
    Reactant of Route 3
    2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid
    Reactant of Route 4
    2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid
    Reactant of Route 5
    2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid
    Reactant of Route 6
    2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid

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